

Technical Guide: Biological Activity & Application of 2-(7-Azaindol-1-yl)acetic Acid

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Compound of Interest

Compound Name: 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

CAS No.: 1048913-13-8

Cat. No.: B109065

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Executive Summary

2-(7-Azaindol-1-yl)acetic acid is a critical pharmacophore and bioisosteric scaffold used primarily in the development of CRTH2 (DP2) receptor antagonists and ATP-competitive kinase inhibitors. Structurally, it represents a 7-aza-bioisostere of indole-1-acetic acid (a known auxin and inflammatory mediator scaffold).

Its biological significance stems from two core properties:

- **Acidic Pharmacophore:** The acetic acid tail mimics the carboxylate of Prostaglandin D2 (PGD2), enabling high-affinity binding to the orthosteric site of the CRTH2 receptor.
- **7-Azaindole Core:** The pyridine-like nitrogen (N7) provides an additional hydrogen bond acceptor compared to indole, improving water solubility and metabolic stability while enabling unique hinge-binding interactions in kinase domains.

Chemical Profile & Structural Logic[1]

Property	Description
IUPAC Name	2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid
Molecular Formula	C ₉ H ₈ N ₂ O ₂
Molecular Weight	176.17 g/mol
Core Scaffold	7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
Key Functional Group	Carboxylic acid (pKa ~4.5); N7-Nitrogen (H-bond acceptor)
Bioisosterism	Indole → 7-Azaindole substitution reduces lipophilicity (LogP) and increases polar surface area (PSA).[1]

Structural-Activity Relationship (SAR) Logic

The transition from an indole scaffold (e.g., Indomethacin, Ramatroban) to a 7-azaindole scaffold is a strategic medicinal chemistry optimization:

- Solubility: The N7 nitrogen lone pair interacts with water, significantly improving aqueous solubility compared to the parent indole.
- Target Binding:
 - CRTH2: The carboxylate group forms an ionic bridge with Arg170 or Lys210 residues in the GPCR transmembrane binding pocket.
 - Kinases: The 7-azaindole core mimics the purine ring of ATP. The N1 and N7 positions often engage in bidentate hydrogen bonding with the kinase hinge region (e.g., Glu/Leu backbone).

Primary Biological Activity: CRTH2 (DP2) Antagonism[3][4]

The most distinct biological activity of 2-(7-azaindol-1-yl)acetic acid derivatives is the antagonism of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells

(CRTH2), also known as DP2.

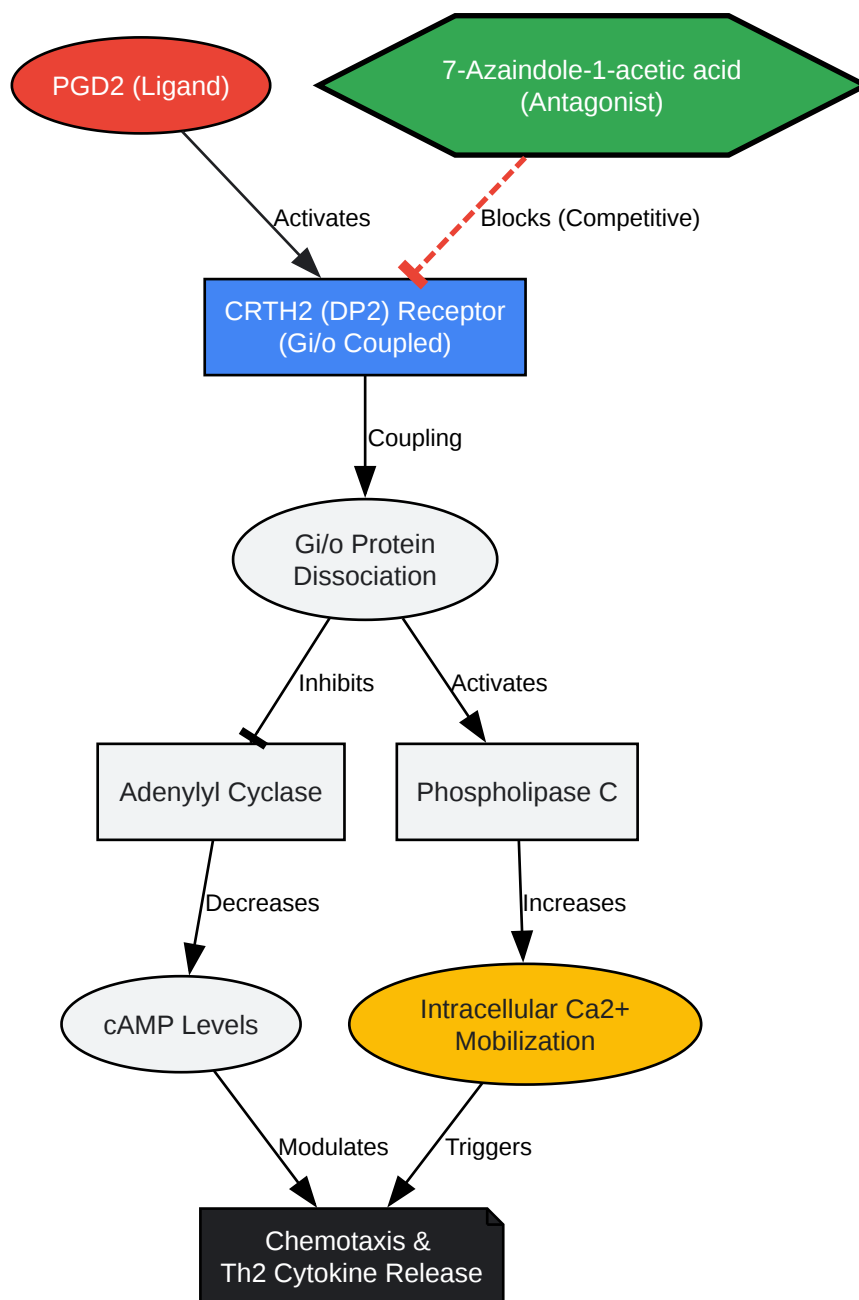
Mechanism of Action

CRTH2 is a G_{i/o}-coupled GPCR. Upon binding its endogenous ligand, PGD₂, it triggers a signaling cascade resulting in chemotaxis and activation of Th2 lymphocytes, eosinophils, and basophils.[2]

- Agonist (PGD₂): Induces intracellular Ca²⁺ mobilization and decreases cAMP.
- Antagonist (7-Azaindole Acid): Competes for the orthosteric site, blocking PGD₂-induced G-protein coupling. This prevents eosinophil migration and cytokine release (IL-4, IL-5, IL-13).

Signaling Pathway Visualization

The following diagram illustrates the CRTH2 signaling cascade and the intervention point of 2-(7-azaindol-1-yl)acetic acid.



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Figure 1: Mechanism of CRTH2 antagonism. The 7-azaindole derivative blocks the receptor, preventing Gi/o-mediated calcium flux and chemotaxis.

Secondary Application: Kinase Inhibition Scaffold[5]

While the acetic acid moiety is specific to CRTH2, the 7-azaindole core is a privileged scaffold for kinase inhibitors. The acetic acid side chain in this context often serves as a linker to

solvent-exposed regions or is esterified/amidated to improve permeability.

- Target Kinases: JAK family, TRK, Aurora Kinases.
- Binding Mode: The 7-azaindole core binds to the ATP hinge region. The N1-acetic acid group projects towards the solvent front, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) via amide coupling.

Experimental Protocols

Protocol A: Synthesis of 2-(7-Azaindol-1-yl)acetic Acid

Rationale: N-alkylation of the electron-rich azaindole ring requires a strong base to deprotonate the N1 position, followed by nucleophilic attack on a haloacetate.

- Reagents: 7-Azaindole (1.0 eq), Ethyl bromoacetate (1.2 eq), Cesium Carbonate (Cs_2CO_3 , 2.0 eq) or Sodium Hydride (NaH).
- Solvent: DMF (Anhydrous).
- Procedure:
 - Dissolve 7-azaindole in DMF under N_2 atmosphere.
 - Add base (Cs_2CO_3) and stir at RT for 30 min to generate the anion.
 - Dropwise add ethyl bromoacetate. Stir at RT for 4–12 hours.
 - Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over MgSO_4 and concentrate.
 - Hydrolysis: Dissolve the intermediate ester in THF/MeOH/ H_2O (3:1:1). Add LiOH (3.0 eq). Stir until TLC shows consumption of ester. Acidify with 1M HCl to pH 4 to precipitate the free acid.
- Validation: ^1H NMR (DMSO-d_6) should show a singlet at ~5.1 ppm (N- CH_2 -COOH) and disappearance of ethyl ester signals.

Protocol B: In Vitro CRTH2 Calcium Flux Assay

Rationale: This functional assay measures the ability of the compound to inhibit PGD2-induced calcium mobilization in stable cell lines.

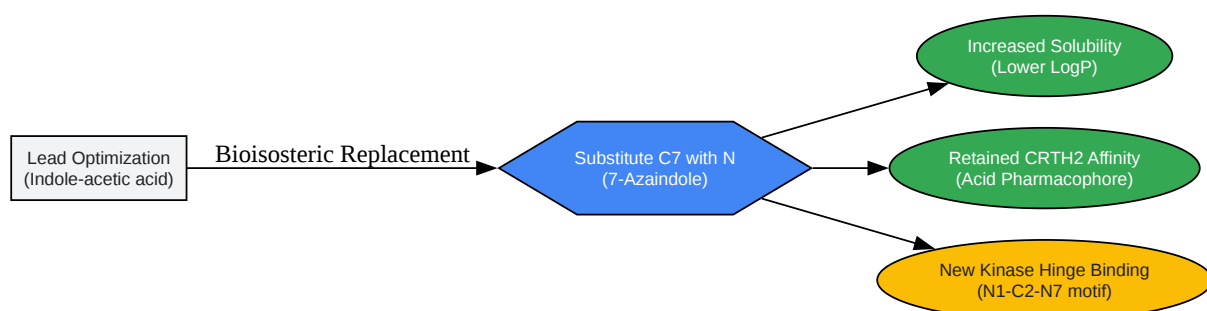
- Cell Line: HEK293 or CHO cells stably expressing human CRTH2 and Gα16 (to couple Gi to Calcium signaling).
- Reagents: FLIPR Calcium 6 Assay Kit, PGD2 (Agonist), Probenecid (to prevent dye leakage).
- Workflow:
 - Seeding: Plate cells (50,000/well) in 96-well black-wall plates. Incubate overnight.
 - Dye Loading: Remove media. Add Calcium 6 dye loading buffer + 2.5 mM Probenecid. Incubate 1 hr at 37°C.
 - Compound Addition: Add 2-(7-azaindol-1-yl)acetic acid (serial dilutions, e.g., 1 nM to 10 μM) to cells. Incubate for 15 min.
 - Stimulation: Inject PGD2 (at EC₈₀ concentration, typically ~10–30 nM).
 - Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) on a FLIPR or FlexStation.
- Analysis: Calculate IC₅₀ based on the reduction of Peak Fluorescence minus Baseline.

Data Summary & SAR Comparison

The following table summarizes the biological impact of the 7-azaindole modification versus the traditional indole scaffold in the context of CRTH2 antagonism.

Feature	Indole-1-acetic Acid (e.g., Indomethacin/Ramatroban core)	7-Azaindole-1-acetic Acid	Biological Implication
LogP (Lipophilicity)	High (> 3.0)	Moderate (~1.5 - 2.0)	7-Aza improves aqueous solubility and reduces plasma protein binding.
pKa (Acid)	~4.5	~4.5	Similar ionic interaction with Receptor Arg/Lys residues.
H-Bonding	1 Donor (NH - if free), 1 Acceptor (C=O)	2 Acceptors (C=O, N7)	N7 allows additional water bridges or receptor interactions.
Metabolic Stability	Prone to oxidation at C2/C3	Enhanced stability	Pyridine ring is electron-deficient, reducing oxidative metabolism.

SAR Decision Tree



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Figure 2: Strategic advantages of the 7-azaindole scaffold substitution.

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